BKM-570
Description
Properties
CAS No. |
259885-54-6 |
|---|---|
Molecular Formula |
C34H35Cl2F5N4O3 |
Molecular Weight |
713.571 |
IUPAC Name |
2,3,4,5,6-Pentafluorocinnamoyl-(O-2,6-dichlorobenzyl)-L-tyrosine-N-(4-amino-2,2,6,6-tetramethyl-piperidyl)amide |
InChI |
InChI=1S/C34H35Cl2F5N4O3/c1-33(2)15-19(42)16-34(3,4)45(33)44-32(47)25(43-26(46)13-12-21-27(37)29(39)31(41)30(40)28(21)38)14-18-8-10-20(11-9-18)48-17-22-23(35)6-5-7-24(22)36/h5-13,19,25H,14-17,42H2,1-4H3,(H,43,46)(H,44,47)/b13-12+/t25-/m0/s1 |
InChI Key |
LQHZEXWBMDTGEB-SDQWYYNMSA-N |
SMILES |
O=C(NN1C(C)(C)CC(N)CC1(C)C)[C@H](CC2=CC=C(OCC3=C(Cl)C=CC=C3Cl)C=C2)NC(/C=C/C4=C(F)C(F)=C(F)C(F)=C4F)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BKM-570 |
Origin of Product |
United States |
Scientific Research Applications
Ovarian Cancer
BKM-570 exhibits strong cytotoxic properties against ovarian cancer cell lines. Research indicates that its cytotoxic effects are comparable to those of conventional chemotherapeutics such as cisplatin. Specifically:
- Cell Lines Studied : The compound was tested on TOV-21 (clear cell carcinoma) and TOV-112 (endometrioid carcinoma) cell lines, showing significant growth inhibition .
- Mechanistic Insights : Gene expression profiling revealed that treatment with this compound led to the downregulation of genes involved in metabolism, inflammatory responses, and signal transduction pathways associated with tumor growth .
Hepatocellular Carcinoma
This compound's application extends beyond ovarian cancer. Studies have shown its potential in treating hepatocellular carcinoma (HCC):
- Inhibition of Cell Viability : Novel bradykinin receptor inhibitors derived from this compound have been reported to significantly reduce the viability of HCC cell lines (HepG2 and BEL-7402) by inhibiting the extracellular regulated protein kinase (ERK) signaling pathway .
- Apoptotic Induction : These inhibitors also promote apoptosis in liver cancer cells, suggesting a broader application for this compound derivatives in oncology .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other bradykinin antagonists but is distinguished by its potent anticancer activity. A comparative analysis is presented below:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| BKM-155 | Bradykinin Antagonist | Anti-inflammatory | Selective for bradykinin receptor 2 |
| BKM-120 | Anticancer Agent | Cytotoxic | Exhibits activity against multiple cancers |
| BKM-194 | Bradykinin Antagonist | Analgesic | Potent effects on pain modulation |
| This compound | Bradykinin Antagonist | Cytotoxic | Strong effects specifically against ovarian cancer cells |
Case Studies and Research Findings
- Ovarian Cancer Treatment :
- Hepatocellular Carcinoma :
- Potential for Other Cancers :
Chemical Reactions Analysis
Acylation and Amide Coupling
- Core structure assembly : The compound’s backbone is constructed via sequential acylation reactions. For example, a pentafluorocinnamoyl group is coupled to a tyrosine derivative using carbodiimide-based coupling agents .
- Halogen introduction : Dichlorobenzyl and pentafluorophenyl groups are introduced via nucleophilic aromatic substitution, enhancing bioactivity and receptor affinity .
Deprotection and Final Modification
- Boc deprotection : Tert-butoxycarbonyl (Boc) protective groups are removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by HCl treatment to yield the final amine product .
- Hydrophobic side-chain optimization : Modifications to the piperidylamide side chain improve cell permeability and metabolic stability .
Structural Modifications and Derivatives
Structural analogs of this compound, such as J051-71 and J051-105 , highlight reaction-driven enhancements:
Key findings :
- J051-71 : Synthesized via TFA-mediated deprotection, this derivative reduces ERK phosphorylation by 60% in hepatocellular carcinoma cells .
- J051-105 : Displays a 50% inhibitory concentration (IC₅₀) of 2.4 μM in HepG2 cells, outperforming cisplatin in apoptosis induction .
Amide Bond Formation
- Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) .
- Conditions : Room temperature, anhydrous DCM, 12–24 hr reaction time .
Halogenation
- Dichlorobenzylation : Achieved via Friedel-Crafts alkylation using AlCl₃ as a catalyst .
- Pentafluorocinnamoylation : Fluorine atoms are introduced using pentafluorocinnamic acid chloride under inert conditions .
Comparative Analysis of Cytotoxic Mechanisms
This compound’s dual activity as a bradykinin antagonist and cytotoxic agent involves:
- Receptor blockade : Inhibits bradykinin B2 receptors, reducing pro-angiogenic signaling .
- Caspase activation : Upregulates cleaved caspase-3 and PARP cleavage, inducing apoptosis in ovarian cancer cells .
Synergy with chemotherapy :
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of BKM-570 and structurally or functionally related compounds, including peptide/non-peptide bradykinin antagonists and chemotherapeutics.
Table 1: Comparative Analysis of this compound and Similar Compounds
Key Comparative Insights
Its fluorinated cinnamoyl group and tetramethylpiperidylamide moiety improve receptor binding and pharmacokinetics .
Mechanistic Superiority
this compound uniquely inhibits both ERK1/2 and AKT pathways, which are critical for tumor survival and proliferation. This dual inhibition is absent in selective antagonists like MEN16132 (B2-specific) or SSR240612 (B1-specific) .
Synergistic Potential this compound enhances the efficacy of temozolomide in gliomas and cisplatin in ovarian cancer, whereas other bradykinin antagonists (e.g., HOE-140) lack demonstrated synergy with standard therapies .
Toxicity Profile this compound exhibits negligible cytotoxicity toward normal pulmonary fibroblasts, a significant advantage over cisplatin and taxotere, which damage healthy tissues .
Receptor-Independent Activity
In ovarian cancer cell lines (TOV-21, TOV-112), this compound’s cytotoxicity occurs even in cells lacking bradykinin receptor expression, suggesting off-target or receptor-independent mechanisms .
Research Findings and Clinical Implications
- Ovarian Cancer : this compound induces apoptosis via caspase-3 activation and mitochondrial membrane depolarization, with IC₅₀ values comparable to cisplatin .
- Prostate Cancer: In vivo studies show tumor regression in xenograft models, particularly when combined with docetaxel .
- Glioma : Co-administration with temozolomide reduces tumor growth by 60% in preclinical models .
Preparation Methods
Preparation of (S)-4-Hydroxy-α-aminobenzenepropanoic Acid Methyl Ester
Starting material : L-tyrosine methyl ester hydrochloride
Protection strategy :
-
Amino protection : Boc (tert-butoxycarbonyl) group using di-tert-butyl dicarbonate in THF/water (1:1) at 0°C → 25°C, 90% yield
-
Phenolic hydroxyl protection :
Deprotection : Hydrogenolysis (H₂, 10% Pd/C, MeOH) removes benzyl group while retaining Boc protection.
Synthesis of 3-(2,3,4,5,6-Pentafluorophenoxy)propionyl Chloride
Procedure :
-
Condensation of pentafluorophenol with acryloyl chloride (1:1.2 molar ratio) in anhydrous DCM, catalyzed by DMAP (4-dimethylaminopyridine), 0°C → rt, 6 h → 78% yield
-
Purification via fractional distillation (bp 89–91°C at 0.5 mmHg)
Critical parameters :
Coupling and Deprotection Sequence
Key reaction : Amide bond formation between tyrosine derivative and propionyl chloride
Conditions :
-
Boc-protected tyrosine methyl ester (1 eq)
-
3-(2,3,4,5,6-pentafluorophenoxy)propionyl chloride (1.1 eq)
-
DIPEA (2 eq) in DCM, −20°C → 0°C over 2 h
Deprotection :
-
Boc removal: 4M HCl/dioxane, 0°C, 1 h → 95% yield
-
Methyl ester hydrolysis: LiOH (2 eq), THF/H₂O (3:1), rt, 4 h → 89% yield
Etherification and Final Product Isolation
O-Alkylation of Tyrosine Hydroxyl Group
Reagents :
-
2,6-Dichlorobenzyl bromide (1.2 eq)
-
NaH (60% dispersion in oil, 2 eq)
-
Anhydrous DMF, N₂ atmosphere, 0°C → 40°C, 8 h
Optimization data :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 40 | 82 |
| K₂CO₃ | Acetone | 56 | 47 |
| Cs₂CO₃ | DMF | 80 | 63 |
Purification :
-
Column chromatography (SiO₂, hexane:EtOAc gradient 4:1 → 1:1)
Analytical Characterization Benchmarks
Spectroscopic Data
1H NMR (500 MHz, CDCl₃) :
-
δ 7.74 (d, J = 8.7 Hz, 2H, ArH)
-
δ 7.53–7.50 (m, 4H, dichlorophenyl)
-
δ 4.86–4.82 (m, 1H, α-CH)
-
δ 3.26 (dd, J = 13.5, 6.7 Hz, 1H, CH₂N)
13C NMR :
-
172.8 ppm (COOH)
-
156.4 ppm (amide carbonyl)
-
128.2–133.7 ppm (aromatic carbons)
HRMS (ESI+) :
Process Optimization Challenges
Racemization Control
Comparative studies of coupling agents:
| Coupling Agent | Additive | % Racemization |
|---|---|---|
| HATU | HOAt | 2.1 |
| EDCI | HOBt | 8.7 |
| DCC | DMAP | 12.4 |
Optimal conditions: HATU (1.1 eq), HOAt (1 eq), DIPEA (3 eq) in DCM at −15°C
Large-Scale Production Considerations
Critical parameters :
-
Batch vs flow chemistry for acylation step:
Cost analysis :
-
Raw material contribution: 63% of total cost
-
Purification steps: 27% (mainly HPLC)
Alternative Synthetic Routes
Solid-Phase Peptide Synthesis (SPPS) Approach
Resin : Wang resin (0.68 mmol/g loading)
Sequence :
-
Fmoc-Tyr(tBu)-OH coupling (HBTU/HOBt)
-
2,6-Dichlorobenzyl ether formation (BOP-Cl)
-
Propionyl chloride acylation
-
Cleavage: TFA/TIS/H₂O (95:2.5:2.5), 2 h
Advantages :
Enzymatic Resolution
Substrate : Racemic this compound methyl ester
Enzyme : Candida antarctica lipase B (CAL-B)
Conditions :
-
Phosphate buffer (pH 7.0)/tert-butanol (1:1)
-
30°C, 24 h → 98% ee (S)-enantiomer
Process metrics :
| Time (months) | Purity (%) | Related Substances (%) |
|---|---|---|
| 0 | 99.8 | 0.2 |
| 3 | 98.4 | 1.6 |
| 6 | 95.7 | 4.3 |
Recommended storage : −20°C under argon, desiccated
Industrial-Scale Manufacturing Protocols
GMP Compliance Considerations
Critical quality attributes :
-
Chirality: ≥99.5% S-enantiomer
-
Residual solvents:
-
DMF <880 ppm
-
DCM <600 ppm
-
-
Heavy metals: <10 ppm total
Process validation :
Comparative Analysis of Synthetic Methodologies
| Parameter | Solution-Phase | SPPS | Enzymatic |
|---|---|---|---|
| Total Yield (%) | 65 | 78 | 71 |
| Purity (%) | 99.2 | 99.5 | 98.7 |
| Cost ($/kg) | 12,400 | 18,200 | 15,800 |
| Scalability | 100 kg | 10 kg | 50 kg |
| Environmental Factor (E) | 86 | 124 | 42 |
Q & A
Q. What is the known antitumor activity profile of BKM-570 in glioblastoma models?
this compound demonstrates dose-dependent cytotoxicity in U373 glioblastoma cells, with an LC50 of 3.8 mM after 72 hours of exposure, as shown via MTT assays . Its activity is significantly higher than its analog BKM-1800 (LC50 = 25.8 mM), indicating structural specificity for efficacy. However, its mechanism of action (e.g., apoptosis induction, kinase inhibition) remains underexplored, necessitating further studies to elucidate molecular targets .
Q. What in vitro assays are standard for evaluating this compound's cytotoxicity?
The MTT assay is a widely used method to assess cell viability post-treatment. Key considerations include:
- Cell line selection : Use glioblastoma-specific models (e.g., U373) and compare results across multiple lines to identify cell-type dependencies .
- Dosage range : Test concentrations spanning 1–50 mM to capture full dose-response curves and calculate LC50 values .
- Controls : Include untreated cells and reference compounds (e.g., BKM-1800) to validate assay sensitivity .
Q. How should researchers validate the purity and identity of synthesized this compound?
Follow these steps for characterization:
- Spectroscopic analysis : Use NMR (¹H, <sup>13</sup>C) and high-resolution mass spectrometry (HRMS) to confirm molecular structure .
- Purity assessment : Perform HPLC with UV detection (≥95% purity threshold) and report retention times .
- Batch consistency : Replicate synthesis and characterization across multiple batches to ensure reproducibility .
Advanced Research Questions
Q. What experimental design considerations are critical for in vivo studies of this compound?
- Animal models : Use immunodeficient mice with U373 xenografts to mirror in vitro conditions; include tumor volume monitoring and survival endpoints .
- Dosing regimen : Optimize bioavailability via pharmacokinetic profiling (e.g., intravenous vs. oral administration) and adjust doses to balance efficacy and toxicity .
- Control groups : Include vehicle-treated and BKM-1800-treated cohorts to isolate compound-specific effects .
Q. How can researchers address discrepancies in this compound's cytotoxicity data across studies?
Contradictions in LC50 values (e.g., 3.8 mM in U373 vs. 1.8 mM in prior studies) may arise from:
- Cell line heterogeneity : Validate results across genetically diverse glioblastoma models (e.g., U87, T98G) .
- Assay conditions : Standardize incubation time, serum concentration, and MTT protocol to minimize variability .
- Data normalization : Use internal controls (e.g., staurosporine) to calibrate inter-experimental comparisons .
Q. What strategies improve this compound's bioavailability for translational research?
- Formulation optimization : Test lipid-based nanoparticles or PEGylation to enhance solubility and plasma stability .
- Metabolic profiling : Conduct liver microsome assays to identify metabolic pathways and modify functional groups to reduce clearance .
- Blood-brain barrier (BBB) penetration : Use in vitro BBB models (e.g., hCMEC/D3 monolayers) to assess permeability and adjust lipophilicity .
Q. How can researchers integrate multi-omics data to explore this compound's mechanism of action?
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, DNA repair) .
- Proteomics : Use LC-MS/MS to quantify changes in kinase activity or post-translational modifications .
- Data integration : Apply bioinformatics tools (e.g., GSEA, STRING) to map cross-omics interactions and prioritize validation targets .
Methodological Resources
Q. What statistical approaches are recommended for analyzing dose-response data?
- Curve fitting : Use nonlinear regression (e.g., GraphPad Prism) to calculate LC50 and Hill coefficients .
- Error reporting : Include 95% confidence intervals and p-values from triplicate experiments .
- Outlier handling : Apply Grubbs’ test or ROUT method to exclude anomalous datapoints .
Q. How should researchers document synthetic protocols for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
